3-Tosylquinazolin-4(3H)-one
CAS No.: 5465-78-1
Cat. No.: VC15893775
Molecular Formula: C15H12N2O3S
Molecular Weight: 300.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5465-78-1 |
|---|---|
| Molecular Formula | C15H12N2O3S |
| Molecular Weight | 300.3 g/mol |
| IUPAC Name | 3-(4-methylphenyl)sulfonylquinazolin-4-one |
| Standard InChI | InChI=1S/C15H12N2O3S/c1-11-6-8-12(9-7-11)21(19,20)17-10-16-14-5-3-2-4-13(14)15(17)18/h2-10H,1H3 |
| Standard InChI Key | WPJNHZDJFRLNSG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C3C2=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a bicyclic quinazolin-4(3H)-one system fused with a benzene ring. The tosyl group () at the N-3 position introduces steric bulk and electronic effects that enhance stability and binding affinity to biological targets . Key spectroscopic features include:
-
FT-IR: Sulfone absorption bands at 1315 cm ( asymmetric stretch) and 1145 cm ( symmetric stretch) .
-
NMR: -NMR signals at δ 12.96 ppm (amide O-H) and δ 2.42 ppm (methyl protons of the tosyl group) .
Synthetic Pathways
The synthesis of 3-tosylquinazolin-4(3H)-one typically involves nucleophilic substitution reactions. A modified protocol from 7-chloro-6-nitroquinazolin-4(3H)-one () and sodium p-toluenesulfinate () yields 6-nitro-7-tosylquinazolin-4(3H)-one () in 81.7% yield (Scheme 1) :
This method avoids O-alkylation side reactions, ensuring high regioselectivity . Alternative routes involve alkylation of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl bromoacetate, followed by hydrazide formation .
Biological Activities and Therapeutic Applications
Anticancer Activity
3-Tosylquinazolin-4(3H)-one derivatives exhibit potent cytotoxicity against cancer cells by inhibiting tyrosine kinases critical for proliferation (Table 1) :
| Kinase Target | IC (µM) | Inhibition Type |
|---|---|---|
| CDK2 | 0.20 ± 0.02 | ATP non-competitive (Type II) |
| EGFR | 0.35 ± 0.04 | ATP competitive (Type I) |
| HER2 | 0.28 ± 0.03 | ATP non-competitive (Type II) |
| VEGFR2 | 1.45 ± 0.12 | Mixed inhibition |
Mechanism: Molecular docking studies reveal that the tosyl group occupies hydrophobic pockets adjacent to ATP-binding sites, disrupting kinase activation . For example, compound 3i (a hydrazide derivative) binds to CDK2’s allosteric site, inducing conformational changes that impair substrate recognition .
Antimicrobial and Anti-Inflammatory Effects
While limited data exist for the parent compound, analogues demonstrate:
-
Antimicrobial: Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) via membrane disruption.
-
Anti-inflammatory: Suppression of NF-κB and COX-2 pathways in murine macrophages (IC = 18 µM).
Structure-Activity Relationships (SAR)
Role of Substituents
-
N-3 Tosyl Group: Essential for kinase inhibition; removal reduces CDK2 binding by >90% .
-
Nitro Groups: 6-Nitro derivatives (e.g., 6-nitro-7-tosylquinazolin-4(3H)-one) enhance solubility and target affinity .
-
Halogenation: 6-Fluoro substitutions improve cytotoxicity against A2780 cells (IC = 0.15 µM vs. 0.84 µM for non-fluorinated analogues) .
Comparative Analysis of Quinazolinone Derivatives
Table 2 contrasts 3-tosylquinazolin-4(3H)-one with structurally related compounds:
| Compound | Key Features | IC (MCF-7) |
|---|---|---|
| Quinazolin-4(3H)-one | Unsubstituted core | >10 µM |
| 6-Nitro derivative | Enhanced electron-withdrawing effects | 0.22 µM |
| 7-Tosyl derivative | Alternative sulfonyl positioning | 0.45 µM |
Pharmacokinetic and Toxicity Profiles
In Silico Predictions
Computational models suggest favorable drug-likeness:
-
LogP: 2.1 (optimal for blood-brain barrier penetration).
-
Bioavailability: 85% due to low polar surface area (PSA = 78 Ų).
Toxicity Concerns
While the compound shows negligible antimicrobial activity—reducing off-target effects—prolonged exposure in hepatocytes induces mild CYP3A4 activation .
Future Directions and Challenges
Optimization Strategies
-
Prodrug Design: Masking the sulfone group to enhance oral bioavailability.
-
Combination Therapy: Synergy with cisplatin in ovarian cancer models (preliminary additive effect observed) .
Clinical Translation Barriers
-
Solubility: Aqueous solubility <0.1 mg/mL necessitates nanoparticle formulations.
-
Metabolic Stability: Rapid glucuronidation in hepatic microsomes (t = 12 min).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume